molecular formula C11H14ClN3 B1317989 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride CAS No. 850869-66-8

5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride

Cat. No. B1317989
M. Wt: 223.7 g/mol
InChI Key: ILXIWXFGCGPDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride, also known as DMPPAH, is a key component of many lab experiments and research studies. It is a white crystalline powder with a molecular weight of 203.7 g/mol. DMPPAH is a derivative of pyrazolone, a heterocyclic compound with a five-membered ring composed of three carbon atoms and two nitrogen atoms. It is a versatile compound that is used in a variety of applications, including drug synthesis, biochemistry, and pharmacology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride can be achieved through a multi-step synthesis pathway involving the reaction of several starting materials.

Starting Materials
2,4-dimethylbenzaldehyde, hydrazine hydrate, ethyl acetoacetate, sodium ethoxide, hydrochloric acid, ethanol

Reaction
Step 1: Condensation of 2,4-dimethylbenzaldehyde and hydrazine hydrate to form 2,4-dimethylphenylhydrazine, Step 2: Reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide to yield 5-(2,4-Dimethyl-phenyl)-2,4-dihydro-3H-pyrazol-3-one, Step 3: Reduction of 5-(2,4-Dimethyl-phenyl)-2,4-dihydro-3H-pyrazol-3-one with sodium borohydride to form 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine, Step 4: Formation of 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride through the reaction of 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine with hydrochloric acid in ethanol

Mechanism Of Action

5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride acts as a substrate for the enzyme monoamine oxidase (MAO). MAO is responsible for the metabolism of neurotransmitters such as dopamine and serotonin. When 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride is present, MAO binds to it and catalyzes the oxidation of the substrate, releasing hydrogen peroxide and an aldehyde as byproducts. The aldehyde is then further metabolized by aldehyde dehydrogenase into an inactive form.

Biochemical And Physiological Effects

5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have neuroprotective effects, as it can reduce the neurotoxicity of certain drugs and protect against neurodegenerative diseases. Additionally, it has been shown to have anticonvulsant and antidepressant-like effects in animal models.

Advantages And Limitations For Lab Experiments

5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and its synthesis process is straightforward. Additionally, it has a wide range of applications, making it a versatile compound for research. However, there are some limitations to its use in lab experiments. It is not water-soluble, which can make it difficult to work with. Additionally, it is toxic in high concentrations, so it must be handled with care.

Future Directions

There are several potential future directions for research on 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride. One potential direction is to further explore its biochemical and physiological effects, in particular its neuroprotective and neurodegenerative properties. Additionally, further research could be done on its potential applications in drug synthesis and pharmacology. Finally, research could be done to explore the potential of 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride as an anticancer agent.

Scientific Research Applications

5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is used as a substrate for the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. It is also used as a reagent in the synthesis of pharmaceuticals, such as tricyclic antidepressants and antipsychotics. Additionally, it is used as a biochemical probe to study the structure and function of various enzymes.

properties

IUPAC Name

5-(2,4-dimethylphenyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-7-3-4-9(8(2)5-7)10-6-11(12)14-13-10;/h3-6H,1-2H3,(H3,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXIWXFGCGPDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NN2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride

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